molecular formula C15H29NO2 B14900542 tert-Butyl 4-amino-4-cyclohexylpentanoate

tert-Butyl 4-amino-4-cyclohexylpentanoate

Cat. No.: B14900542
M. Wt: 255.40 g/mol
InChI Key: PWOROCWIPVMASQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-amino-4-cyclohexylpentanoate typically involves the reaction of cyclohexylamine with tert-butyl 4-bromopentanoate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-amino-4-cyclohexylpentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 4-amino-4-cyclohexylpentanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-amino-4-cyclohexylpentanoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-amino-4-cyclohexylpentanoate is unique due to its specific structure, which combines a cyclohexyl ring with an amino group and a tert-butyl ester. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C15H29NO2

Molecular Weight

255.40 g/mol

IUPAC Name

tert-butyl 4-amino-4-cyclohexylpentanoate

InChI

InChI=1S/C15H29NO2/c1-14(2,3)18-13(17)10-11-15(4,16)12-8-6-5-7-9-12/h12H,5-11,16H2,1-4H3

InChI Key

PWOROCWIPVMASQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCC(C)(C1CCCCC1)N

Origin of Product

United States

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